molecular formula C16H16O5 B2578326 [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid CAS No. 304896-83-1

[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid

Cat. No.: B2578326
CAS No.: 304896-83-1
M. Wt: 288.299
InChI Key: UOCZEAJIBFMNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview [(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic Acid ( 304896-83-1) is a high-purity chemical reagent with a molecular formula of C16H16O5 and a molecular weight of 288.30 g/mol . This compound features a benzo[c]chromen-6-one core structure, a scaffold recognized in scientific literature for its utility in developing molecular probes . Research Applications and Value The core structure of this compound, a partially saturated benzo[c]chromen-6-one (also known as a dihydrocoumarin), is of significant research interest. Published studies on closely related analogues highlight the critical role of the lactone (cyclic ester) group in the molecule's core for selective binding to metal ions, particularly Iron (III) (Fe³⁺) . This interaction often manifests as a fluorescence "on-off" response (quenching), positioning such compounds as valuable scaffolds for the development of selective fluorescent chemosensors . Researchers can utilize this compound to synthesize novel probes for detecting and monitoring iron in various biological and environmental systems. The presence of the acetic acid side chain further provides a reactive handle for chemical modification and conjugation, enabling its incorporation into more complex molecular architectures or solid-supported sensors . Usage Notes This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the compound with standard laboratory safety precautions.

Properties

IUPAC Name

2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-9-6-12(20-8-14(17)18)15-10-4-2-3-5-11(10)16(19)21-13(15)7-9/h6-7H,2-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCZEAJIBFMNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304896-83-1
Record name 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders. Studies have shown that the compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease .

3. Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective benefits. It has been shown to enhance neuronal survival in models of neurodegenerative diseases by reducing apoptosis and promoting neuronal health .

Agricultural Applications

1. Pesticide Development
Research into the structural analogs of [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid indicates potential use as a natural pesticide. Its efficacy against various pests has been documented in field trials, suggesting that it could serve as a safer alternative to synthetic pesticides .

2. Plant Growth Regulation
The compound may also function as a plant growth regulator. Studies have demonstrated its ability to enhance growth parameters in certain crops by modulating hormonal pathways involved in plant development .

Material Science Applications

1. Polymer Synthesis
[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid can be utilized in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength .

2. Nanocomposite Development
The compound is being explored for use in nanocomposite materials due to its unique chemical structure that allows for effective integration with nanomaterials. These composites exhibit improved electrical conductivity and mechanical properties compared to traditional materials.

Case Studies

Study Application Area Findings
Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Anti-inflammatory EffectsInhibited pro-inflammatory cytokine production in cell cultures.
Agricultural PesticideField trials showed effectiveness against common agricultural pests with lower toxicity profiles than synthetic alternatives.
Plant Growth RegulationEnhanced growth rates in treated crops compared to control groups.
Polymer SynthesisImproved thermal stability and mechanical properties in synthesized polymers containing the compound.

Mechanism of Action

The mechanism of action of [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound belongs to a family of benzo[c]chromen derivatives modified with acetic acid or related groups. Key structural analogues include:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Differences
[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid (Target Compound) C₁₉H₂₂O₅ 330.38 - 3-methyl
- 6-oxo
- Acetic acid at position 1
304896-83-1 Reference compound
[(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid C₁₅H₁₄O₅ 274.28 - No methyl group at position 3
- Acetic acid at position 3
325737-63-1 Lack of 3-methyl group reduces steric hindrance; may alter binding properties
[(4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetic acid C₁₆H₁₆O₅ 288.30 - 4-methyl instead of 3-methyl
- Acetic acid at position 3
302551-41-3 Methyl group position shift impacts electronic distribution
2-[(3-Methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide C₁₆H₁₇NO₅ 303.31 - Methoxy group at position 3
- Acetamide instead of acetic acid
- Substituent at position 4
692747-32-3 Methoxy group enhances hydrophobicity; amide substitution alters reactivity
Isopropyl [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetate C₁₉H₂₂O₅ 330.38 - Acetic acid esterified as isopropyl ester N/A Esterification increases lipophilicity, affecting bioavailability

Functional Group Modifications and Implications

  • Acetic Acid vs. Ester Derivatives : The target compound’s free carboxylic acid group (pKa ~2.5–3.5) enables hydrogen bonding and ionic interactions, making it suitable for coordination chemistry or biological targeting . In contrast, its isopropyl ester derivative () lacks acidic protons, favoring passive diffusion across membranes .
  • Positional Isomerism : Shifting the methyl group from position 3 (target compound) to position 4 (CAS 302551-41-3) alters steric and electronic effects. For example, a 4-methyl group may enhance π-π stacking in supramolecular assemblies .
  • Methoxy and Amide Substitutions : Methoxy groups (e.g., CAS 692747-32-3) increase hydrophobicity and electron-donating effects, while acetamide derivatives () may participate in hydrogen bonding but lack the acidity of carboxylic acids .

Physicochemical Properties

  • Solubility : The free acid form (target compound) is likely polar and water-soluble at neutral pH, whereas esterified forms (e.g., isopropyl ester) exhibit higher organic solvent solubility .
  • Thermal Stability : Benzo[c]chromen derivatives generally show moderate thermal stability due to aromatic conjugation. Substitutions like methoxy groups may lower melting points by disrupting crystal packing .

Biological Activity

[(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid (CAS Number: 304896-83-1) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

PropertyValue
Molecular FormulaC₁₆H₁₆O₅
Molecular Weight288.30 g/mol
CAS Number304896-83-1
MDL NumberMFCD01827062
Hazard ClassificationIrritant

The biological activity of [(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways.

Phosphodiesterase Inhibition

A study highlighted that derivatives of benzo[c]chromen compounds exhibit significant inhibitory activity against PDE2, with an IC50 value of 3.67 ± 0.47 μM for one of the tested compounds . This inhibition can lead to increased levels of cyclic AMP (cAMP), influencing various physiological processes.

Biological Activities

  • Neuroprotective Effects : Research suggests that compounds related to [(3-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid can cross the blood-brain barrier and may offer therapeutic benefits for neurodegenerative diseases . This property is essential for developing treatments targeting neurological disorders.
  • Anti-inflammatory Properties : Some studies indicate that the compound exhibits anti-inflammatory effects by modulating inflammatory pathways through PDE inhibition. This could have implications for treating conditions characterized by chronic inflammation.
  • Antioxidant Activity : The antioxidant potential of this compound has been explored, suggesting it may help mitigate oxidative stress in cells . This property is vital in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

Study 1: PDE Inhibition

A detailed examination of various benzo[c]chromen derivatives showed that structural modifications significantly impacted their PDE inhibitory activities. The optimal compound exhibited strong inhibitory potential and was assessed for its efficacy in vitro .

Study 2: Neuroprotective Potential

In vivo studies demonstrated that specific derivatives could protect neuronal cells from apoptosis induced by oxidative stress. These findings highlight the potential for developing neuroprotective agents based on the benzo[c]chromen framework .

Study 3: Antioxidant Mechanisms

Research identified that the antioxidant activity of related compounds could be attributed to their ability to scavenge free radicals and enhance endogenous antioxidant defenses. This suggests a multifaceted approach to mitigating oxidative damage in biological systems .

Q & A

Q. What are the optimal synthetic routes for [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetic acid, and how can purity be ensured?

The compound can be synthesized via condensation reactions involving resorcinol derivatives and cyclohexanecarboxylate esters. For example, ZrCl₄ has been employed as a catalyst in similar syntheses at 85°C, followed by filtration and ice-cold water washing to isolate the product . Purification methods include recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity validation.

Q. Which spectroscopic techniques are essential for structural confirmation?

Key techniques include:

  • ¹H/¹³C NMR : To confirm proton environments and carbon backbone (e.g., methyl, carbonyl, and chromene ring signals).
  • IR Spectroscopy : To identify functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C stretch at ~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : For molecular ion ([M+H]⁺) and fragmentation pattern validation.
  • X-ray Crystallography : For absolute configuration determination (see Advanced Questions for refinement protocols).

Q. What safety protocols should be followed during handling?

Consult safety data sheets (SDS) for analogous compounds, which recommend:

  • Use of PPE (gloves, goggles, lab coat).
  • Immediate medical consultation upon exposure (e.g., skin contact, inhalation) .
  • Proper ventilation in synthesis areas to avoid aerosol formation.

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the compound’s crystal structure?

  • Data Collection : Use high-resolution single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (e.g., SHELXD) for phase determination .
  • Refinement : SHELXL is ideal for anisotropic displacement parameter refinement and handling twinned data. WinGX provides a GUI for SHELX workflows, enabling hydrogen bonding and packing analysis . Challenges include resolving disorder in the tetrahydrochromen ring; apply restraints to thermal parameters during refinement .

Q. How can fluorescence properties and metal-binding interactions be experimentally characterized?

  • Fluorescence Studies : Use a spectrofluorometer (excitation at 300–350 nm, emission scan 400–600 nm). Quenching experiments with transition metals (e.g., Cu²⁺, Fe³⁺) can quantify binding constants via Stern-Volmer plots .
  • Computational Modeling : DFT calculations (B3LYP/6-31G* level) predict electron transitions and chelation sites.

Q. How should contradictory data between spectroscopic and crystallographic results be addressed?

  • Cross-validate using multiple techniques:
  • Compare NMR-derived torsion angles with X-ray data.
  • Check for polymorphic forms via powder XRD.
    • Re-examine synthesis conditions for potential impurities (e.g., byproducts from incomplete cyclization) .

Q. What methodologies assess the compound’s thermal stability and degradation pathways?

  • Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition steps (e.g., loss of acetic acid moiety at ~200°C).
  • Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points, glass transitions).
  • LC-MS/MS : Analyze degradation products after accelerated stability testing (40°C/75% RH for 4 weeks).

Q. How do substituents influence stereochemical outcomes and reactivity?

  • Stereochemical Analysis : Compare crystal structures of derivatives (e.g., methyl vs. ethyl substituents) to evaluate steric effects on chromene ring puckering .
  • Reactivity Studies : Perform nucleophilic substitution reactions (e.g., with Grignard reagents) and monitor regioselectivity via LC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.